Mono-POC Tenofovir (Mono-phosphonooxymethyl Tenofovir) is a key intermediate compound in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a crucial antiviral medication. [] Its chemical name is [[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yloxy]methyl] (isopropoxycarbonyl)oxymethyl hydrogen phosphate. [] This compound plays a vital role in scientific research, specifically in the development and quality control of TDF. [] Mono-POC Tenofovir itself is not a medication and does not possess inherent antiviral properties. Its importance lies in its function as a precursor to TDF and its utility in analytical chemistry for quality assurance of TDF production.
Mono-poc tenofovir is derived from tenofovir disoproxil fumarate, a prodrug that converts into tenofovir in the body. The classification of mono-poc tenofovir falls under the category of nucleotide analogues, which are essential in the treatment of viral infections due to their ability to inhibit viral replication by mimicking natural nucleotides.
The synthesis of mono-poc tenofovir involves several steps, which can be summarized as follows:
This process has been optimized for industrial production, emphasizing low cost and high product quality.
Mono-poc tenofovir features a modified nucleoside structure that includes a phosphonate group essential for its antiviral activity. The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
The structural modifications provided by the propyloxycarbonyl group enhance its stability and solubility compared to unmodified tenofovir. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of mono-poc tenofovir during synthesis .
Mono-poc tenofovir participates in various chemical reactions typical for nucleotide analogues:
These reactions are fundamental for understanding how mono-poc tenofovir operates within biological systems and contributes to its therapeutic effects.
The mechanism of action for mono-poc tenofovir centers on its ability to mimic natural nucleotides. Once inside the cell, it undergoes phosphorylation to form mono-phosphate, then di-phosphate, and finally tri-phosphate forms. The active triphosphate competes with natural nucleotides for incorporation into viral DNA during replication:
This mechanism effectively inhibits viral replication and contributes to the antiviral efficacy observed with mono-poc tenofovir .
Mono-poc tenofovir exhibits several important physical and chemical properties:
Characterization techniques including high-performance liquid chromatography provide insights into purity levels and confirm compliance with pharmaceutical standards .
Mono-poc tenofovir has significant applications in both clinical settings and research:
Research continues to explore the potential benefits of mono-poc modifications in enhancing therapeutic outcomes for patients undergoing antiviral treatment .
Mono-POC tenofovir (C₁₄H₂₂N₅O₇P; CAS 211364-69-1) is a key intermediate metabolite of the prodrug tenofovir disoproxil, featuring a mixed ester-phosphonate structure. Its molecular weight is 403.33 g/mol, consistent across analytical sources [2] [4]. The core structure comprises:
Stereochemically, the molecule exhibits chirality at C8 (designated as R configuration in pharmacopeial standards) and a tetrahedral phosphorus center that may adopt non-equivalent stereochemical arrangements [3] [5]. X-ray crystallography confirms a monoclinic crystal system, with hydrogen-bonding networks involving the adenine amino group and phosphonate oxygen contributing to its solid-state stability [4].
Table 1: Key Molecular Properties of Mono-POC Tenofovir
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₂₂N₅O₇P | PubChem [1] |
Molecular Weight | 403.33 g/mol | SCBT [2] |
Melting Point | 303–305°C (decomp.) | ChemicalBook [4] |
Density | 1.56 ± 0.1 g/cm³ | Predicted [4] |
Aqueous Solubility | Slight (water) | Pharmaffiliates [3] |
pKa | 1.88 ± 0.10 | Predicted [4] |
LogP (Partition Coefficient) | 1.1 | Experimental [5] |
Mono-POC tenofovir demonstrates pH-dependent instability, with hydrolysis and dimerization identified as primary degradation pathways:
Hydrolysis
Dimerization
Stabilization Strategies
Table 2: Major Degradation Products of Mono-POC Tenofovir
Degradant | CAS Number | Molecular Formula | Origin Mechanism |
---|---|---|---|
Tenofovir (PMPA) | 147127-20-6 | C₉H₁₄N₅O₄P | Complete hydrolysis [5] |
Formaldehyde | 50-00-0 | CH₂O | POC ester cleavage [5] |
Mono-POC Tenofovir Dimer | 1962114-92-6 | C₂₉H₄₄N₁₀O₁₄P₂ | Formaldehyde-mediated coupling [9] |
Mono-POC tenofovir exists as a mixture of diastereomers due to stereogenic phosphorus and carbon centers:
Diastereomerism
Pharmacological Implications
Table 3: Stereochemical Variants of Mono-POC Tenofovir and Derivatives
Compound Name | CAS Number | Stereochemical Feature | Role |
---|---|---|---|
Mono-POC Tenofovir (Mixture) | 211364-69-1 | R at C8; Rₚ/Sₚ at P | Primary metabolite [3] |
Mono-POC Methyl Tenofovir | 1246812-16-7 | Methyl ester variant; chiral P | Synthesis intermediate [6] |
Mono-POC Isopropyl Tenofovir | 1422284-15-8 | Isopropyl ester; chiral P | Impurity in prodrug synthesis [10] |
The stereochemical complexity necessitates stringent chromatographic controls during tenofovir disoproxil manufacturing to ensure consistent diastereomer ratios, as unresolved mixtures may alter crystallization kinetics and dissolution profiles of drug products [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1